5-Chloro-2,3-dihydro-1h-indene

概要

説明

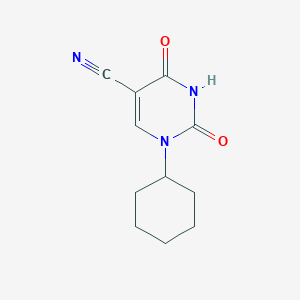

5-Chloro-2,3-dihydro-1H-indene is a chemical compound . It is also known as 5-chloroindane . The CAS Number of this compound is 60669-08-1 .

Synthesis Analysis

The synthesis of indane, a similar compound to 5-Chloro-2,3-dihydro-1h-indene, is usually produced by hydrogenation of indene . A preparation method of a similar compound, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester, involves replacing solvent dichloromethane in a reaction system with n-hexane .科学的研究の応用

Biotransformation

5-Chloro-2,3-dihydro-1h-indene can be used in biotransformation processes . Biotransformation is the process of using biological systems, such as microbes or their enzymes, to transform chemical compounds. This process is environment-friendly and economically attractive, offering a sustainable alternative to conventional chemical processes .

Synthesis of Indoxacarb

The compound serves as an intermediate for the synthesis of indoxacarb . Indoxacarb is an oxadiazine pesticide used against lepidopteran larvae .

Chemical Reactions

5-Chloro-1-methylene-2,3-dihydro-1H-indene, a derivative of 5-Chloro-2,3-dihydro-1h-indene, can be used in chemical reactions . For instance, it can be treated with a solution of BH 3-THF complex in THF .

Synthesis of Pyrimidine-derived Indole Ribonucleosides

Pyrimidine-derived indole ribonucleosides can be synthesized using 5-Chloro-2,3-dihydro-1h-indene . These compounds have been tested for in vitro antiproliferative and antiviral activities .

Synthesis of Novel Indolyl and Oxochromenyl Xanthenone Derivatives

5-Chloro-2,3-dihydro-1h-indene can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives . These derivatives have been studied for their potential as anti-HIV-1 agents .

Exploration of Chemical Space

The compound can be used in the exploration of chemical space . This involves the study of new derivatives bearing certain groups to extend accessible chemical space for further identification of kinase inhibitors .

Safety and Hazards

作用機序

Target of Action

5-Chloro-2,3-dihydro-1H-indene, also known as methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is an intermediate in the synthesis of IN-KG 433 . IN-KG 433 is an impurity of Indoxacarb , an oxadiazine pesticide that acts against lepidopteran larvae . Therefore, the primary targets of this compound are likely to be the biological systems of these pests.

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFMUDJBSAEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289639 | |

| Record name | 5-chloro-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1h-indene | |

CAS RN |

60669-08-1 | |

| Record name | 60669-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on synthesizing baclofen analogues with restricted conformations. Why was 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid (compound 6) synthesized and what was the rationale behind its design?

A1: Compound 6, incorporating the 5-chloro-2,3-dihydro-1H-indene moiety, was designed as a rigid analogue of baclofen. The researchers hypothesized that by locking the molecule into a conformation mimicking the solid-state structure of baclofen, they could achieve enhanced affinity for the GABAB receptor []. This hypothesis stemmed from the observation that the solid-state conformation of baclofen, where the p-chlorophenyl ring is perpendicular to the GABA backbone, might be crucial for its biological activity.

Q2: Despite being designed as a close structural mimic of baclofen in its proposed bioactive conformation, compound 6 was found to be inactive at the GABAB receptor. What explanations were offered for this lack of activity?

A2: The study suggests several potential reasons for the inactivity of compound 6, despite its seemingly ideal structural resemblance to baclofen in its solid-state conformation []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)